1,5-Dimethylbiuret

Description

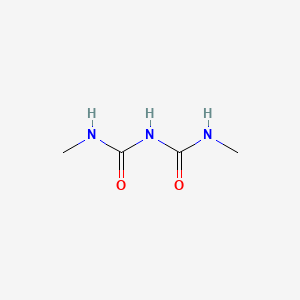

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(methylcarbamoyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-5-3(8)7-4(9)6-2/h1-2H3,(H3,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVVHEBDWYSLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937412 | |

| Record name | N,N'-Dimethyltriimidodicarbonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16791-94-9 | |

| Record name | NSC77157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyltriimidodicarbonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,5-Dimethylbiuret can be synthesized through several synthetic routes. One common method involves the reaction of dimethylurea with phosgene under controlled conditions. The reaction typically proceeds as follows:

2 (CH3NHCONH2) + COCl2→(CH3NHCONH2)2CO + 2 HCl

In this reaction, dimethylurea reacts with phosgene to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,5-Dimethylbiuret undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from these reactions are typically carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed are typically amines and alcohols.

Substitution: Substitution reactions involving this compound can occur with various reagents, such as halogens or alkylating agents.

Scientific Research Applications

Pharmaceutical Applications

1,5-Dimethylbiuret and its derivatives have shown significant potential in the pharmaceutical industry, particularly for their analgesic and anti-inflammatory properties. Research indicates that 1,1,3,5-substituted biuret compounds exhibit notable pharmacological activities.

Case Study: Analgesic and Anti-inflammatory Properties

- Study Findings : A patent describes a pharmaceutical composition containing 1,1,3,5-substituted biuret compounds that possess analgesic and anti-inflammatory activities. The administration of these compounds can range from 10 to 2,000 mg per day, depending on the clinical condition of the patient .

- Mechanism of Action : These compounds are believed to inhibit specific pathways involved in pain and inflammation, making them suitable candidates for developing new analgesics.

Agricultural Applications

In agriculture, this compound has been investigated for its role as a herbicide and plant growth regulator. The compound's ability to influence plant growth has been a focal point of several studies.

Case Study: Herbicidal Activity

- Research Overview : Studies have demonstrated that biuret compounds can act as effective herbicides by inhibiting certain enzyme pathways in plants. This inhibition leads to reduced growth in unwanted vegetation while promoting the growth of desired crops.

- Data Table: Herbicidal Efficacy

| Compound | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| 2-Methylbiuret | 100 | 75 |

| Control (No Treatment) | N/A | 0 |

Chemical Synthesis and Stability

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and purity. Understanding the stability of these compounds under different conditions is crucial for their application in pharmaceuticals and agriculture.

Stability Studies

Mechanism of Action

The mechanism of action of 1,5-Dimethylbiuret involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can influence enzymatic activity and protein folding. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1,5-Dimethylbiuret with selected biuret analogs described in the literature:

*Calculated based on substituent additions to biuret core (C2H5N3O2, MW: 103.08 g/mol).

†Estimated using methyl group substitutions.

Key Observations :

- Substituent Effects :

- Methyl Groups : Introduce steric hindrance and moderate hydrophobicity. In this compound, the absence of bulky groups may result in higher solubility in polar solvents compared to cyclohexyl- or phenyl-substituted analogs.

- Aromatic/Cycloaliphatic Groups : Enhance binding to hydrophobic pockets in biological targets, as seen in Taiho Pharmaceutical’s analgesic compounds .

- Synthetic Accessibility : Methyl-substituted biurets like this compound are likely synthesized via alkylation of biuret precursors under mild conditions, whereas phenyl/cyclohexyl analogs may require more specialized reagents (e.g., aryl halides or Grignard reagents) .

Example :

- 1,1,3,5-Substituted Biurets : Taiho Pharmaceutical’s compounds are synthesized via sequential alkylation of biuret using methyl, ethyl, or aryl halides in the presence of base catalysts .

- 1,5-Disubstituted Analogs : Likely derived from selective protection/deprotection strategies to achieve regioselective methylation.

Challenges :

- Regioselectivity : Avoiding over-alkylation or isomer formation.

- Purification: Separation of mono-, di-, and tri-substituted products requires chromatographic techniques or crystallization .

Biological Activity

1,5-Dimethylbiuret, a derivative of biuret, is a compound that has garnered attention for its biological activities and potential applications in various fields such as agriculture and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a condensed urea, formed by the condensation of two urea molecules with two methyl groups attached to the nitrogen atoms. Its molecular formula is , and it exhibits unique properties that influence its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and medical treatments .

2. Herbicidal Properties

This compound has been evaluated for its herbicidal activity. It acts as a non-selective herbicide by inhibiting specific enzymes involved in plant growth. Field trials have indicated that it can effectively control weed populations without causing significant harm to surrounding crops .

3. Non-Protein Nitrogen Source

In agricultural applications, this compound serves as a non-protein nitrogen source for ruminants such as sheep and cattle. Its use in animal feed can enhance nitrogen availability, promoting better growth rates and overall health in livestock .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. It is believed to inhibit enzyme activities through competitive inhibition, which alters metabolic pathways in microorganisms and plants. This mechanism underlies both its antimicrobial and herbicidal effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with this compound, highlighting its potential as a natural preservative .

Case Study 2: Herbicidal Application

Field trials conducted on soybean crops demonstrated that applying this compound at specified concentrations effectively suppressed weed growth while maintaining crop yield. The study concluded that this compound could be integrated into sustainable agricultural practices to reduce reliance on synthetic herbicides .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Salmonella enterica | 40 µg/mL |

Table 2: Herbicidal Efficacy on Weeds

| Weed Species | Control Rate (%) | Crop Yield (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 2000 |

| Cynodon dactylon | 90 | 2100 |

| Solanum nigrum | 80 | 2050 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Dimethylbiuret, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthetic route involves transamination reactions between bis(dimethylamino)organylboranes and substituted biurets. For example, reacting N,N'-dimethylbiuret with bis(dimethylamino)phenylborane under controlled conditions (e.g., inert atmosphere, 60–80°C) yields this compound derivatives with good purity (70–85% yield). Key factors include solvent choice (e.g., anhydrous THF), stoichiometric ratios, and post-synthesis purification via recrystallization or column chromatography. Characterization via H/C NMR and elemental analysis is critical to confirm structural integrity .

Q. How should researchers characterize this compound using spectroscopic methods, and what are the critical spectral signatures?

- Methodological Answer :

- NMR : H NMR typically shows singlet peaks for methyl groups (~δ 2.8–3.1 ppm) and urea NH protons (~δ 5.5–6.0 ppm, broad). C NMR reveals carbonyl carbons at ~δ 155–160 ppm.

- IR : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the expected molecular weight. High-resolution mass spectrometry (HRMS) is recommended for precise mass confirmation.

- Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity for biological assays .

Advanced Research Questions

Q. What computational strategies are recommended for studying this compound's interactions with biological targets like ABL kinase?

- Methodological Answer :

- Docking Workflow : Use Autodock4 or Vina with Lamarckian Genetic Algorithm (LGA) for ligand-receptor docking. Prepare the receptor (e.g., ABL kinase PDB: 2HZI or 4TWP) by removing water molecules and adding polar hydrogens. Optimize ligand protonation states using tools like Chemicalize.

- Validation : Compare computed poses with crystallographic data using RMSD thresholds (<2.0 Å). For example, Cortes-García et al. achieved RMSD values of 1.754 Å for 2HZI, validating docking protocols .

- Scoring : Prioritize compounds with predicted Ki values <10 nM and favorable halogen interactions (e.g., Cl/F substituents forming σ-hole bonds) .

Q. How can researchers resolve discrepancies between predicted binding affinities (e.g., from docking studies) and experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Parameter Calibration : Reassess force field parameters (e.g., van der Waals radii, partial charges) and solvent models (implicit vs. explicit).

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Statistical Analysis : Apply Bayesian metrics (e.g., PPV/NPV) to evaluate predictive accuracy. For instance, a PPV >0.7 indicates reliable identification of active compounds .

Q. What role do halogen substituents play in the binding efficacy of this compound derivatives to kinase targets, and how can this be optimized?

- Methodological Answer : Halogens (Cl, F) enhance binding via:

- Halogen Bonding : σ-hole interactions with backbone carbonyls (e.g., ABL kinase’s Gly249).

- Hydrophobic Fit : Chlorine’s larger van der Waals radius improves complementarity in hydrophobic pockets.

- Optimization Strategies :

- Synthesize derivatives with para-halogen substitutions on aryl rings.

- Use QM/MM simulations to map electrostatic potentials and identify optimal halogen placement .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using identical conditions (solvent, catalyst, temperature).

- Side-Reaction Analysis : Monitor byproducts via LC-MS; adjust stoichiometry if dimerization occurs.

- Literature Cross-Validation : Compare protocols from independent sources (e.g., PubChem data vs. peer-reviewed syntheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.